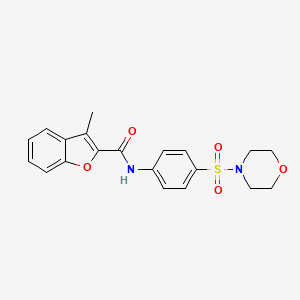

![molecular formula C20H14FN3OS B2775414 N-(benzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide CAS No. 898350-88-4](/img/structure/B2775414.png)

N-(benzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(benzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide” is a compound that has been synthesized and characterized in various studies . It is a derivative of benzothiazole, a heterocyclic compound with a benzene ring fused to a thiazole ring .

Synthesis Analysis

The synthesis of similar benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of similar benzothiazole derivatives has been analyzed using various techniques such as 1H NMR, 13C NMR, and mass spectral data . For instance, the structure of a related compound was determined to be C24H16N2S, monoclinic, with specific dimensions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar benzothiazole derivatives have been analyzed using techniques such as GC-MS, 1H NMR, and 13C NMR . For instance, a related compound was found to have a yield of 58%, with specific 1H NMR and 13C NMR values .Applications De Recherche Scientifique

Anticancer Activity

Novel pyridine-thiazole hybrid molecules, structurally related to N-(benzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide, have been synthesized and demonstrated significant cytotoxic action towards a variety of tumor cell lines, including carcinomas of colon, breast, lung, glioblastoma, and leukemia, while showing minimal toxicity towards normal human keratinocytes. The high antiproliferative activity observed, especially with derivatives showing IC50 values as low as 0.57 µM in HL-60 cells (acute human promyelocytic leukemia), indicates potential as anticancer agents. The selective toxicity towards cancer cell lines suggests a promising avenue for developing targeted cancer therapies. The mechanism of cytotoxic action is hypothesized to be related to inducing genetic instability in tumor cells, with preliminary studies indicating that the cytotoxicity may be reduced by PARP1 inhibitors, suggesting involvement in DNA damage pathways (Ivasechko et al., 2022).

Selective Sensing Materials

N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide has been utilized as a selective sensing material in the construction of a new chromium ion selective electrode. This demonstrates the potential for derivatives of this compound in environmental and analytical chemistry, especially in the detection of trace amounts of chromium in environmental samples with high selectivity and sensitivity (Hajiaghababaei et al., 2016).

Antimicrobial Activity

Research on substituted 2-aminobenzothiazoles derivatives, which share structural similarities with this compound, has highlighted significant antimicrobial activity against various bacterial and fungal microbial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). This indicates the potential for these compounds in addressing antimicrobial resistance, a major global health problem. The compounds were synthesized and evaluated for their antimicrobial activity, showing good to moderate activity and providing a basis for the design and synthesis of more potent derivatives (Anuse et al., 2019).

Fluorescence Properties and Catalytic Activity

Cobalt(II) complexes of derivatives related to this compound have been synthesized and characterized, displaying interesting fluorescence properties. These complexes were also evaluated for their anticancer activity against human breast cancer cell lines, showcasing the multifaceted applications of these compounds in both fluorescence-based studies and potential therapeutic uses (Vellaiswamy & Ramaswamy, 2017).

Mécanisme D'action

Target of Action

Similar compounds with thiazole and sulfonamide groups have shown antibacterial activity .

Mode of Action

It’s worth noting that similar compounds have shown antibacterial activity, both in isolation and in complex with cell-penetrating peptides . This suggests that the compound may interact with its targets to exert an antibacterial effect.

Biochemical Pathways

It’s known that bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis

Result of Action

Similar compounds have shown potent antibacterial activity against both gram-negative and gram-positive bacteria

Orientations Futures

The future directions for research on “N-(benzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide” and similar compounds could involve further exploration of their anti-inflammatory and antibacterial properties . Additionally, the development of new methods for the synthesis of these compounds could also be a potential area of future research .

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14FN3OS/c21-15-7-5-6-14(12-15)19(25)24(13-16-8-3-4-11-22-16)20-23-17-9-1-2-10-18(17)26-20/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOLMNFCOLYQTES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-2-(2,5-dimethylphenyl)ethenyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2775331.png)

![1-[2-Methyl-6-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]prop-2-en-1-one](/img/structure/B2775336.png)

![Methyl 4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2775337.png)

![(2R)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-amine](/img/structure/B2775338.png)

![Ethyl 5-methyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2775340.png)

![2-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2775345.png)

![8-[(4-Ethoxyphenyl)acetyl]-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2775347.png)

![N'-(2-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2775349.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromothiophene-2-carboxamide](/img/structure/B2775352.png)

![2-((4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methyl)quinazolin-4(3H)-one oxalate](/img/structure/B2775353.png)

![Spiro[3H-indene-2,3'-pyrrolidine]-1-one;hydrochloride](/img/structure/B2775354.png)